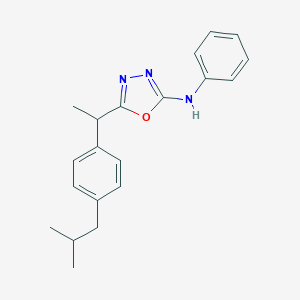
5-(1-(4-(2-Methylpropyl)phenyl)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(4-(2-Methylpropyl)phenyl)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine, commonly known as OPA-15406, is a novel compound that has been extensively studied in the field of medicinal chemistry. This compound is of great interest due to its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of OPA-15406 is not fully understood, but studies have shown that it inhibits the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death, making OPA-15406 a potent anticancer agent. OPA-15406 has also been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
OPA-15406 has been shown to have several biochemical and physiological effects. Studies have shown that OPA-15406 induces apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor growth. OPA-15406 has also been shown to reduce the production of reactive oxygen species (ROS), which are implicated in the development of Alzheimer's disease. In addition, OPA-15406 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
OPA-15406 has several advantages for lab experiments, including its potent anticancer and neuroprotective activity, as well as its ability to cross the blood-brain barrier. However, OPA-15406 also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of OPA-15406. One area of research is the development of more efficient synthesis methods for OPA-15406, which could lead to larger-scale production and lower costs. Another area of research is the development of more potent analogs of OPA-15406, which could have even greater anticancer and neuroprotective activity. Finally, future studies could focus on the potential use of OPA-15406 in combination with other drugs for the treatment of cancer and Alzheimer's disease.
Synthesemethoden
The synthesis of OPA-15406 involves several steps, including the reaction of 2-methylpropylphenylacetonitrile with hydrazine hydrate to form 2-methylpropylphenylhydrazine, which is then reacted with phenylglyoxal to form the oxadiazole ring. The final product is obtained by reacting the oxadiazole with an amine group (N-phenyl-1,3,4-oxadiazol-2-amine).
Wissenschaftliche Forschungsanwendungen
OPA-15406 has been extensively studied for its potential applications in the treatment of various diseases. Studies have shown that OPA-15406 has potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. OPA-15406 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
184706-24-9 |
|---|---|
Produktname |
5-(1-(4-(2-Methylpropyl)phenyl)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine |
Molekularformel |
C20H23N3O |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
5-[1-[4-(2-methylpropyl)phenyl]ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C20H23N3O/c1-14(2)13-16-9-11-17(12-10-16)15(3)19-22-23-20(24-19)21-18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
CKVQGZXGBXBGCS-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3=CC=CC=C3 |
Synonyme |
5-[1-[4-(2-methylpropyl)phenyl]ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



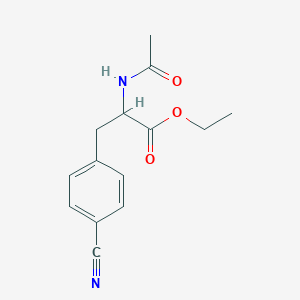
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
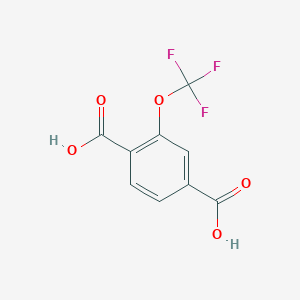

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
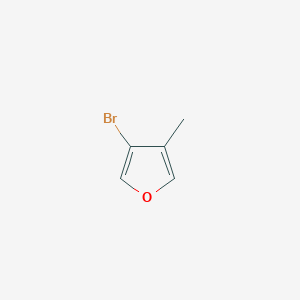
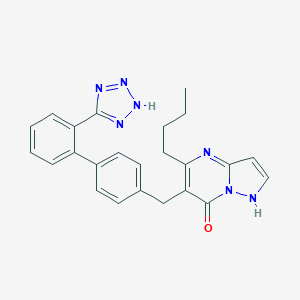
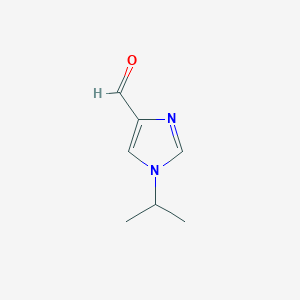
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)